molecular formula C14H22N2O B1631220 o-Benzyl-n,n'-diisopropylisourea CAS No. 2978-10-1

o-Benzyl-n,n'-diisopropylisourea

Cat. No.: B1631220
CAS No.: 2978-10-1
M. Wt: 234.34 g/mol
InChI Key: HTJDVAQGUYGUON-UHFFFAOYSA-N
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Description

O-Benzyl-N,N'-diisopropylisourea: is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. This compound is typically used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Benzyl-N,N'-diisopropylisourea can be synthesized through the reaction of benzyl isocyanate with diisopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N,N'-diisopropylisourea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form benzyl isocyanate derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Benzyl isocyanate derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted benzyl compounds.

Scientific Research Applications

O-Benzyl-N,N'-diisopropylisourea is widely used in scientific research due to its versatility in organic synthesis. It is employed in the preparation of various intermediates and final products in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: : Used as a reagent in the synthesis of complex organic molecules.

  • Biology: : Employed in the modification of biomolecules and in biochemical assays.

  • Medicine: : Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: : Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which O-Benzyl-N,N'-diisopropylisourea exerts its effects involves its reactivity as a carbamimidate. It acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

O-Benzyl-N,N'-diisopropylisourea is similar to other carbamimidates and benzyl derivatives, but it has unique properties that make it particularly useful in certain applications. Some similar compounds include:

  • Benzyl isocyanate

  • N,N'-Diisopropylurea

  • Benzyl carbamate

These compounds share structural similarities but differ in their reactivity and applications.

Properties

IUPAC Name

benzyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDVAQGUYGUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A neat solution of 18.6 mL (15 g, 118.8 mmol) of 1,3-diisopropylcarbodiimide and 60 mg (0.6 mmol) of cuprous chloride was placed under a blanket of argon and then cooled to 0° C. in an ice bath. To this reaction mixture was added dropwise (via syringe) 12.9 mL (13.5 g, 124.7 mmol) of benzyl alcohol. The resultant green reaction mixture was allowed to stir at 0° C. overnight, filtered through celite (rinsing with hexane) and the filtrate then Kugelrohr distilled (105° C., 2 mm Hg) to give 2-benzyl-1,3-diisopropyl isourea as a clear, colorless oil. To a solution of 650 mg (4.7 mmol) of 4-hydroxybenzoic acid in 20 mL of tetrahydrofuran was added 1.1 g (4.7 mmol) of 2-benzyl-1,3-diisopropyl isourea. The reaction mixture was allowed to stir at ambient temperature overnight, filtered (rinsing with tetrahydrofuran) and then concentrated in vacuo. Purification by flash chromatography (silica, 3 25% ethyl acetate in hexane) gave the title compound as a white solid.
Quantity
18.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis is carried out from benzyl alcohol and N,N′-dicyclohexylcarbodiimide (Mathias, Synthesis 1979, 561.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Benzyl-n,n'-diisopropylisourea

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